(4Z)-2-(2-FLUOROPHENYL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-2-(2-FLUOROPHENYL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a useful research compound. Its molecular formula is C16H9FN2O4 and its molecular weight is 312.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-fluorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is 312.05463493 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
Compounds structurally related to 2-(2-fluorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one have been synthesized and evaluated for their biological activities. A study highlighted the synthesis of 4-thiazolidinone derivatives, showcasing their antimicrobial and antitubercular activities. These compounds were effective against a range of bacteria and fungi, and notably against Mycobacterium tuberculosis, indicating their potential as antimicrobial and antitubercular agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Optical and Nonlinear Optical Properties
Research into oxazolone derivatives has also uncovered their significant potential in the field of materials science, particularly concerning their optical properties. One study synthesized fluorescent oxazolone derivatives with high two-photon absorption cross-sections. These compounds displayed remarkable nonlinear optical properties, making them suitable for applications in photonics and as nonlinear fluorophores (Rodrigues, Mariz, Maçôas, Afonso, & Martinho, 2012).
Intermolecular Interactions and Structural Analysis
Further studies into derivatives of similar structural families have provided insights into their intermolecular interactions. For instance, analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles revealed the presence of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π, which were studied using Hirshfeld surface analysis and supported by quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Biological Evaluation
Another line of research has focused on the synthesis and evaluation of oxazolone scaffolds for their anticancer activities. A study synthesized a series of oxazolone derivatives and tested them against various human cancer cell lines, with some compounds showing promising activity against hepatocellular and colorectal carcinoma cell lines (2020).
Properties
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4/c17-13-7-2-1-6-12(13)15-18-14(16(20)23-15)9-10-4-3-5-11(8-10)19(21)22/h1-9H/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSIGWRBYGKUEF-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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